3-(4-BROMOPHENYL)-3-PYRROLIDINOL
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Overview
Description
3-(4-BROMOPHENYL)-3-PYRROLIDINOL is a chemical compound characterized by a pyrrolidine ring substituted with a 4-bromophenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-3-PYRROLIDINOL can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-3-PYRROLIDINOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)pyrrolidin-3-one.
Reduction: 3-(4-Phenyl)pyrrolidin-3-ol.
Substitution: 3-(4-Aminophenyl)pyrrolidin-3-ol or 3-(4-Thiophenyl)pyrrolidin-3-ol.
Scientific Research Applications
3-(4-BROMOPHENYL)-3-PYRROLIDINOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-3-PYRROLIDINOL involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the presence of the bromophenyl and hydroxyl groups, which can interact with enzymes and receptors in the body. Molecular docking studies have shown that the compound can bind to specific proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenyl)pyrrolidin-3-ol: Lacks the bromine atom, which may affect its biological activity.
3-(4-Chlorophenyl)pyrrolidin-3-ol: Contains a chlorine atom instead of bromine, which can influence its reactivity and interactions.
3-(4-Fluorophenyl)pyrrolidin-3-ol: Contains a fluorine atom, which can alter its chemical properties and biological effects.
Uniqueness
3-(4-BROMOPHENYL)-3-PYRROLIDINOL is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-bromophenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWUXJAQNHPMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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